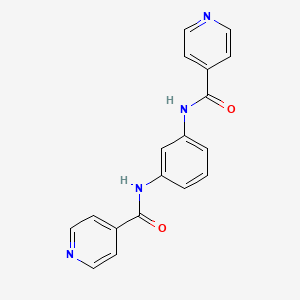
N-(2-methoxyphenyl)-N'-(2-phenylethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyphenyl)-N'-(2-phenylethyl)thiourea, also known as MPTU, is a chemical compound that has been widely studied for its potential therapeutic applications. MPTU belongs to the class of thiourea compounds, which have been shown to possess a variety of biological activities, including antitumor, antiviral, and anti-inflammatory effects. In
Mechanism of Action
The mechanism of N-(2-methoxyphenyl)-N'-(2-phenylethyl)thiourea's antitumor activity is not fully understood, but it is believed to involve the inhibition of angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. N-(2-methoxyphenyl)-N'-(2-phenylethyl)thiourea has been shown to inhibit the expression of vascular endothelial growth factor (VEGF), a protein that plays a key role in angiogenesis. By inhibiting angiogenesis, N-(2-methoxyphenyl)-N'-(2-phenylethyl)thiourea may prevent the growth and spread of tumors.
Biochemical and Physiological Effects:
In addition to its antitumor activity, N-(2-methoxyphenyl)-N'-(2-phenylethyl)thiourea has also been shown to possess anti-inflammatory and antioxidant effects. N-(2-methoxyphenyl)-N'-(2-phenylethyl)thiourea has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in animal models. These effects may make N-(2-methoxyphenyl)-N'-(2-phenylethyl)thiourea a potential therapeutic agent for inflammatory diseases and conditions associated with oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(2-methoxyphenyl)-N'-(2-phenylethyl)thiourea is its relatively low toxicity, which makes it a promising candidate for further preclinical and clinical studies. However, one limitation of N-(2-methoxyphenyl)-N'-(2-phenylethyl)thiourea is its poor solubility in water, which can make it difficult to administer in vivo. Further research is needed to develop more effective delivery methods for N-(2-methoxyphenyl)-N'-(2-phenylethyl)thiourea.
Future Directions
There are several potential future directions for research on N-(2-methoxyphenyl)-N'-(2-phenylethyl)thiourea. One area of investigation could be the development of more effective delivery methods, such as nanoparticles or liposomes, to improve its solubility and bioavailability. Another area of research could be the exploration of N-(2-methoxyphenyl)-N'-(2-phenylethyl)thiourea's potential as a therapeutic agent for other diseases and conditions, such as inflammation and oxidative stress-related disorders. Finally, further studies are needed to elucidate the mechanism of N-(2-methoxyphenyl)-N'-(2-phenylethyl)thiourea's antitumor activity and to identify potential drug targets for cancer treatment.
Synthesis Methods
N-(2-methoxyphenyl)-N'-(2-phenylethyl)thiourea can be synthesized through a multi-step process involving the reaction of 2-methoxyphenyl isothiocyanate with 2-phenylethylamine. The reaction involves the formation of an intermediate thiourea, which is then hydrolyzed to yield N-(2-methoxyphenyl)-N'-(2-phenylethyl)thiourea. The purity of N-(2-methoxyphenyl)-N'-(2-phenylethyl)thiourea can be improved through recrystallization and chromatography techniques.
Scientific Research Applications
N-(2-methoxyphenyl)-N'-(2-phenylethyl)thiourea has been the subject of extensive scientific research due to its potential therapeutic applications. One of the primary areas of investigation has been its antitumor activity. Studies have shown that N-(2-methoxyphenyl)-N'-(2-phenylethyl)thiourea exhibits potent antitumor effects against a variety of cancer cell lines, including breast, lung, and colon cancer. N-(2-methoxyphenyl)-N'-(2-phenylethyl)thiourea has also been shown to inhibit tumor growth in animal models, suggesting its potential as a therapeutic agent for cancer treatment.
properties
IUPAC Name |
1-(2-methoxyphenyl)-3-(2-phenylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-19-15-10-6-5-9-14(15)18-16(20)17-12-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFPSIKTKXVIOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-N'-(2-phenylethyl)thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~2~-(3-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5807149.png)
![4-[(4-carboxyphenoxy)methyl]-2,5-dimethyl-3-furoic acid](/img/structure/B5807151.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B5807156.png)

![isopropyl 2-[(cyclobutylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B5807169.png)
![1-(2-isopropoxybenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5807173.png)
![1-ethyl-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylic acid](/img/structure/B5807179.png)
![N-(1-propyl-4-piperidinyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5807186.png)
![4-[2-(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)carbonohydrazonoyl]benzoic acid](/img/structure/B5807195.png)

![4-{[4-(2,3-dichlorophenyl)-1-piperazinyl]carbonyl}morpholine](/img/structure/B5807220.png)


![3-[(3-aminopyrrolidin-1-yl)sulfonyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide](/img/structure/B5807245.png)